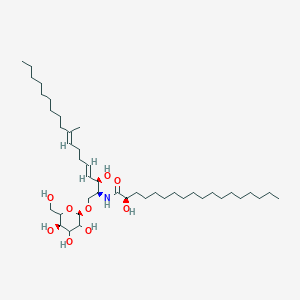

Flavicerebroside A

Description

Flavicerebroside A is a cerebroside, a class of glycosphingolipids characterized by a ceramide backbone linked to a monosaccharide (typically glucose or galactose). Structurally, cerebrosides like this compound consist of a sphingosine base, a fatty acid chain, and a sugar moiety.

Properties

Molecular Formula |

C43H81NO9 |

|---|---|

Molecular Weight |

756.1 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |

InChI |

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1 |

InChI Key |

RIZIAUKTHDLMQX-SRLBVRHCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |

Synonyms |

(2S,2'R,3R,4E,8E)-N-2'-hydroxyoctadecanoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine flavicerebroside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

(Refer to Section 2.1 for full table.)

Table 2. NF-κB Binding Interactions

| Compound | Key Interactions with NF-κB Active Site | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Versicolactone A | Hydrogen bonds (Asp A53), carbon-hydrogen bonds (Phe A239) | -9.2 |

| Eurobenzophenone A | π-π stacking (Phe A239), hydrophobic contacts | -8.5 |

| Flavicerebroside B | Limited data; inferred weak binding | -6.7 (estimated) |

Q & A

Q. How can researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Answer : Administer this compound to rodents for 90 days at 3× the effective dose. Monitor hematological, hepatic, and renal biomarkers monthly. Perform histopathological analysis post-mortem. Use survival curves and Kaplan-Meier estimates for mortality analysis .

Key Considerations for Publication

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Data Sharing : Deposit raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo, PRIDE) .

- Conflict Resolution : Disclose funding sources and confirm no conflicts via ICMJE forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.